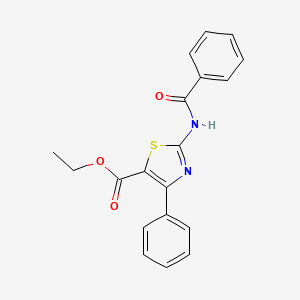

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

CAS No.: 312929-36-5

Cat. No.: VC6855971

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 312929-36-5 |

|---|---|

| Molecular Formula | C19H16N2O3S |

| Molecular Weight | 352.41 |

| IUPAC Name | ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) |

| Standard InChI Key | FJJOFLJTZSCASF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

The compound’s backbone consists of a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Key substituents include:

-

Benzamido group (position 2): A benzene ring attached via an amide linkage, contributing to hydrophobic interactions and potential hydrogen bonding.

-

Phenyl group (position 4): Enhances aromatic stacking and steric bulk.

-

Ethyl ester (position 5): Improves solubility in organic solvents and modulates electronic effects.

Table 1: Structural Comparison of Thiazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate | C₁₉H₁₆N₂O₃S | 352.41 | Benzamido, phenyl, ethyl ester |

| Ethyl 2-(4-benzylbenzamido)-4-phenylthiazole-5-carboxylate | C₂₆H₂₂N₂O₃S | 442.53 | 4-Benzylbenzamido, phenyl |

| Ethyl 2-(4-ethoxybenzamido)-4-phenylthiazole-5-carboxylate | C₁₉H₁₈N₂O₄S | 378.42 | 4-Ethoxybenzamido, phenyl |

Spectroscopic Characterization

Structural confirmation of analogous compounds typically employs:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl signals (δ 165–170 ppm).

-

Mass Spectrometry (MS): Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ at m/z 353.4 for the target compound) .

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is documented, analogous protocols involve:

-

Thiazole Ring Formation: Cyclization of thioureas with α-haloketones under basic conditions (e.g., K₂CO₃ in ethanol).

-

Amide Coupling: Reaction of 2-amino-4-phenylthiazole-5-carboxylate with benzoyl chloride in the presence of triethylamine.

-

Esterification: Introduction of the ethyl ester via refluxing with ethanol and sulfuric acid .

Table 2: Representative Synthesis Conditions

Reaction Optimization

Key factors influencing yield and purity include:

-

Temperature Control: Excessive heat during cyclization promotes side reactions (e.g., hydrolysis of the ester group).

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.

Physicochemical and Biological Properties

Physical Properties

-

Solubility: Low in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

-

Melting Point: Analogous compounds melt between 145–160°C, suggesting similar thermal stability.

Biological Activities

Thiazole derivatives exhibit diverse bioactivities:

Antimicrobial Effects

-

Mechanism: Inhibition of bacterial cell wall synthesis via UDP-N-acetylmuramate/l-alanine ligase binding.

-

Activity: Minimum inhibitory concentrations (MIC) against Staphylococcus aureus: 8–16 µg/mL for related compounds.

Table 3: Biological Activity of Thiazole Analogs

Applications and Future Directions

Pharmaceutical Development

-

Lead Optimization: The ethyl ester group enhances bioavailability, making the compound a candidate for prodrug design .

-

Structure-Activity Relationships (SAR): Substituent variations (e.g., ethoxy vs. benzyl groups) modulate target selectivity.

Agricultural Chemistry

-

Fungicidal Activity: Thiazole derivatives inhibit Aspergillus flavus growth at 10–20 µg/mL, suggesting utility in crop protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume